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Introduction
Sodium palmitate, the sodium salt of the 16-carbon saturated fatty acid palmitic acid, is a

critical molecule in cellular metabolism and signaling. Its cellular uptake and subsequent

metabolic fate are tightly regulated processes with profound implications for cellular health and

disease. Dysregulation of palmitate metabolism is implicated in a range of pathologies,

including metabolic syndrome, type 2 diabetes, cardiovascular disease, and certain cancers.

This technical guide provides a comprehensive overview of the core mechanisms governing

sodium palmitate's journey into and through the cell, its metabolic transformations, and its

impact on key cellular signaling pathways. Detailed experimental protocols are provided to

facilitate further research in this critical area.

Cellular Uptake of Sodium Palmitate
The entry of palmitate into the cell is a multi-step process involving dissociation from carrier

proteins in the extracellular environment, transport across the plasma membrane, and binding

to intracellular proteins. While passive diffusion across the lipid bilayer was once considered

the primary mechanism, it is now clear that protein-mediated transport plays a crucial role,

especially at physiological concentrations.
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Several families of membrane-associated proteins facilitate the transport of long-chain fatty

acids like palmitate across the plasma membrane.

Fatty Acid Translocase (FAT/CD36): A key player in fatty acid uptake, FAT/CD36 is

expressed in various tissues, including adipose tissue, skeletal muscle, and heart.[1][2][3] Its

expression and localization to the plasma membrane are regulated by insulin and other

metabolic signals.

Fatty Acid Transport Proteins (FATPs): This family of proteins (FATP1-6) facilitates fatty acid

uptake through a mechanism linked to their acyl-CoA synthetase activity, which effectively

"traps" the fatty acid inside the cell by converting it to its acyl-CoA derivative.

Fatty Acid Binding Proteins (FABPs): Plasma membrane-associated FABPs (FABPpm) are

also involved in the initial uptake of fatty acids at the cell surface.[4] Once inside the cell,

cytoplasmic FABPs (FABPc) bind to fatty acids, facilitating their transport to various

organelles and preventing the cytotoxic effects of free fatty acids.[4][5]

Kinetics of Palmitate Uptake
The protein-mediated uptake of palmitate follows Michaelis-Menten kinetics, indicating a

saturable process.[2][3] This contrasts with passive diffusion, which would be expected to show

a linear relationship with the extracellular palmitate concentration.

Table 1: Kinetic Parameters of Palmitate Uptake in Type II Pneumocytes[2][3]

Parameter Value

Michaelis-Menten Constant (Km) 11.9 ± 1.8 nM

Maximum Velocity (Vmax) 62.7 ± 5.8 pmol ⋅ min⁻¹ ⋅ 5 × 10⁵ pneumocytes⁻¹

Intracellular Trafficking and Metabolism
Once inside the cell, palmitate, primarily in the form of palmitoyl-CoA, is directed towards

several metabolic pathways depending on the cell's energy status and specific needs.

Anabolic Pathways: Building Complex Lipids
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Palmitate is a fundamental building block for the synthesis of more complex lipids essential for

cellular structure and function.

Triglyceride (TG) Synthesis: In energy surplus, palmitoyl-CoA is esterified to glycerol-3-

phosphate to form triglycerides, which are stored in lipid droplets as a long-term energy

reserve.[6][7]

Phospholipid (PL) Synthesis: Palmitate is incorporated into various phospholipids, such as

phosphatidylcholine and phosphatidylethanolamine, which are critical components of cellular

membranes.[6][8]

Sphingolipid Synthesis: Palmitate can be used in the de novo synthesis of ceramides and

other sphingolipids, which are important signaling molecules and structural components of

membranes.[8]

Catabolic Pathway: Beta-Oxidation for Energy
Production
In states of energy demand, palmitoyl-CoA is transported into the mitochondria for breakdown

through beta-oxidation.

Mitochondrial Transport: The entry of long-chain fatty acyl-CoAs into the mitochondrial matrix

is facilitated by the carnitine shuttle system, involving the enzymes carnitine

palmitoyltransferase I (CPT1) and II (CPT2).[7][9] FAT/CD36 has also been found in

mitochondrial membranes, suggesting a role in mitochondrial fatty acid uptake.[10]

Beta-Oxidation Spiral: Within the mitochondrial matrix, palmitoyl-CoA undergoes a cyclical

series of four reactions: oxidation, hydration, oxidation, and thiolysis.[11][12] Each cycle

shortens the fatty acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA,

one FADH₂, and one NADH.[12][13] For palmitoyl-CoA (a 16-carbon fatty acid), this cycle is

repeated seven times, yielding eight molecules of acetyl-CoA.[14]

Energy Yield: The acetyl-CoA produced enters the citric acid cycle, and the NADH and

FADH₂ are used by the electron transport chain to generate a large amount of ATP. The

complete oxidation of one molecule of palmitate yields a significant amount of ATP, making it

a highly efficient energy source.[12][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://www.protocols.io/view/bradford-protein-assay-protein-concentration-measu-14egnxd3ml5d/v1
https://www.abcam.com/en-us/knowledge-center/western-blot/bradford-assay
https://www.protocols.io/view/bradford-protein-assay-protein-concentration-measu-14egnxd3ml5d/v1
https://www.creative-proteomics.com/resource/protocol-for-bicinchoninic-acid-bca-protein-assay.htm
https://www.creative-proteomics.com/resource/protocol-for-bicinchoninic-acid-bca-protein-assay.htm
https://www.abcam.com/en-us/knowledge-center/western-blot/bradford-assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC9980477/
https://bio-protocol.org/exchange/minidetail?id=9969540&type=30
https://www.youtube.com/watch?v=u8ifW2UHLF8
https://bio-protocol.org/exchange/minidetail?id=7256900&type=30
https://bio-protocol.org/exchange/minidetail?id=7256900&type=30
https://rockedu.rockefeller.edu/component/tlc-hs/
https://ec.europa.eu/programmes/erasmus-plus/project-result-content/be55d72e-d256-4f2e-b76e-b85996fa163e/3-P_4_53.pdf
https://bio-protocol.org/exchange/minidetail?id=7256900&type=30
https://rockedu.rockefeller.edu/component/tlc-hs/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Palmitate-Induced Cellular Signaling and
Lipotoxicity
While essential for cellular function, excessive intracellular concentrations of palmitate and its

metabolites can lead to cellular dysfunction and apoptosis, a phenomenon known as

lipotoxicity.[15][16][17]

Insulin Signaling
Palmitate has complex and context-dependent effects on insulin signaling.

Insulin Resistance: In many cell types, chronic exposure to high levels of palmitate impairs

insulin signaling.[18][19][20] This can occur through the accumulation of diacylglycerol (DAG)

and ceramides, which can activate protein kinase C (PKC) isoforms that phosphorylate and

inhibit insulin receptor substrate (IRS) proteins.[20][21]

Acute Activation: Interestingly, short-term exposure to palmitate has been shown to activate

the early steps of the insulin signaling pathway in some cells, such as pancreatic islets.[22]

[23]

Endoplasmic Reticulum (ER) Stress
The accumulation of saturated fatty acids like palmitate can disrupt the integrity and function of

the endoplasmic reticulum, leading to ER stress and the activation of the unfolded protein

response (UPR).[24][25][26][27][28] Key markers of palmitate-induced ER stress include:

Increased phosphorylation of PERK and eIF2α.[24][26]

Splicing of XBP1 mRNA.[24]

Increased expression of CHOP and GRP78/BiP.[24][26]

Prolonged ER stress can trigger apoptotic pathways.[25][29]

Experimental Protocols
This section provides detailed methodologies for key experiments used to study sodium
palmitate cellular uptake and metabolism.
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Preparation of Palmitate-BSA Conjugate for Cell Culture
Palmitate is insoluble in aqueous culture media and must be complexed with a carrier protein,

typically bovine serum albumin (BSA), for delivery to cells.

Materials:

Sodium Palmitate (e.g., Sigma-Aldrich, P9767)

Fatty Acid-Free BSA (e.g., Roche, 03117405001)

Sterile 150 mM NaCl solution

Sterile deionized water

Heated stir plates

Sterile filter unit (0.22 µm)

Procedure:

Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve the required amount of BSA in

sterile deionized water and filter-sterilize.[15]

Prepare a 150 mM sodium palmitate stock solution: Dissolve sodium palmitate in 50%

ethanol by heating at 65°C.[15]

Complexation:

Warm the 10% BSA solution to 37°C.

Slowly add the warm palmitate stock solution to the BSA solution while stirring

continuously. A typical molar ratio of palmitate to BSA is 5:1 or 6:1.[15][16][28]

Continue to stir the solution at 37°C for at least 1 hour to ensure complete complexation.

[16]

Control Preparation: Prepare a BSA-only control solution by adding the same volume of 50%

ethanol (without palmitate) to the 10% BSA solution.
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Storage: The palmitate-BSA conjugate can be stored at -20°C.

Radiolabeled Palmitate Uptake Assay
This assay measures the rate of palmitate uptake by cultured cells using a radiolabeled tracer.

Materials:

[³H]-palmitate or [¹⁴C]-palmitate

Palmitate-BSA conjugate (prepared as in 4.1)

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

Ice-cold Phosphate Buffered Saline (PBS)

Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

Scintillation cocktail and vials

Scintillation counter

Procedure:

Cell Seeding: Plate cells in 24- or 96-well plates and grow to near confluence.[30]

Preparation of Radiolabeled Medium: Prepare the assay medium containing the desired

concentration of palmitate-BSA and a known amount of radiolabeled palmitate (e.g., 0.4

µCi/mL).[21]

Uptake Assay:

Wash the cells twice with warm assay buffer.

Add the radiolabeled medium to each well to initiate uptake.

Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C.[30]
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Stopping the Reaction: To stop the uptake, rapidly aspirate the radioactive medium and wash

the cells three times with ice-cold PBS.[30]

Cell Lysis and Quantification:

Lyse the cells with lysis buffer.

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Protein Quantification: Determine the protein concentration in parallel wells using a standard

protein assay (e.g., BCA or Bradford) to normalize the uptake data.[1][8][20][24][25][26][31]

Inhibitor Studies: To investigate the role of specific transporters, pre-incubate cells with

inhibitors such as phloretin or sulfo-N-succinimidyl oleate (SSO) before adding the

radiolabeled medium.

Quantification of Intracellular Lipids
4.3.1. Oil Red O Staining for Neutral Lipid Droplets

Materials:

Oil Red O stock solution (0.5% in isopropanol)

Formalin (10%)

60% Isopropanol

Hematoxylin for counterstaining (optional)

Microscope

Procedure:

Cell Fixation: Wash cells with PBS and fix with 10% formalin for 30-60 minutes.[29]

Staining:
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Wash the fixed cells with water and then with 60% isopropanol.

Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 3

parts stock to 2 parts water) and filtering.[29]

Incubate the cells with the working solution for 10-20 minutes.[29]

Washing and Visualization:

Wash the cells with water to remove excess stain.

Counterstain with hematoxylin if desired.

Visualize the red-stained lipid droplets under a microscope.

Quantification (Optional):

Elute the stain from the cells using 100% isopropanol.[29]

Measure the absorbance of the eluate at approximately 492 nm.[12]

4.3.2. Nile Red Staining for Intracellular Lipids

Nile Red is a fluorescent dye that can be used to visualize and quantify neutral lipids.[5][11][32]

Materials:

Nile Red stock solution (e.g., 30 mM in DMSO)

Cell culture medium

Fluorescence microscope

Procedure:

Staining: Dilute the Nile Red stock solution in cell culture medium (e.g., 1:3000) and add it to

live cells.[5]

Incubation: Incubate for 30 minutes at room temperature.[5]
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Imaging: Visualize the fluorescent lipid droplets using a fluorescence microscope with

appropriate filters (e.g., excitation ~552 nm, emission ~636 nm in a hydrophobic

environment).[32]

Analysis of Fatty Acid Metabolism
4.4.1. Measurement of Fatty Acid Beta-Oxidation

This assay measures the rate of beta-oxidation by quantifying the production of ¹⁴CO₂ and

acid-soluble metabolites from ¹⁴C-labeled palmitate.

Materials:

[¹⁴C]-palmitate

Assay medium (as in 4.2)

Perchloric acid

Scintillation counter

Procedure:

Incubation: Incubate cells with medium containing [¹⁴C]-palmitate as described for the uptake

assay.[21]

Separation of Metabolites:

Stop the reaction by adding perchloric acid. This will precipitate unoxidized fatty acids.

Capture the released ¹⁴CO₂ using a filter paper soaked in a trapping agent (e.g., NaOH).

Centrifuge the mixture to pellet the precipitated fatty acids. The supernatant contains the

acid-soluble metabolites.

Quantification: Measure the radioactivity in the CO₂ trap and the acid-soluble fraction using a

scintillation counter.[21]

4.4.2. Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS allows for the detailed analysis of the fatty acid composition of cellular lipids.

Materials:

Solvents for extraction (e.g., chloroform, methanol)

Internal standard (e.g., a fatty acid not present in the sample)

Reagents for derivatization (to convert fatty acids to volatile esters)

GC-MS system

Procedure:

Lipid Extraction: Extract total lipids from cell pellets using a method such as the Folch or

Bligh-Dyer procedure.[33][34]

Saponification and Derivatization: Saponify the lipid extract to release free fatty acids, and

then derivatize them to form fatty acid methyl esters (FAMEs) or other volatile derivatives.

[33][34]

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The fatty acids will

be separated based on their volatility and chain length, and then identified and quantified by

mass spectrometry.[14][22][33][34][35]

Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation state of key

proteins in signaling pathways affected by palmitate.

Materials:

RIPA buffer or other suitable lysis buffer[2][18][19][23][36]

Protease and phosphatase inhibitors

Protein assay kit (BCA or Bradford)[1][3][6][7][8][20][24][25][26][31]

SDS-PAGE gels and electrophoresis apparatus
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Transfer apparatus and membranes (PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-PERK,

CHOP)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Lysis: Treat cells with palmitate-BSA for the desired time, then lyse the cells in ice-cold

lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to

a membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate with primary antibodies overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies.

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging

system.
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Caption: Cellular uptake and metabolic fate of sodium palmitate.

Experimental Workflow: Radiolabeled Palmitate Uptake
Assay
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Caption: Workflow for a radiolabeled palmitate uptake assay.
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Conclusion
The cellular uptake and metabolism of sodium palmitate are intricate processes with far-

reaching consequences for cell physiology. Understanding these mechanisms is paramount for

elucidating the pathogenesis of numerous metabolic diseases and for the development of novel

therapeutic strategies. The experimental protocols and conceptual frameworks presented in

this guide offer a robust foundation for researchers and drug development professionals to

explore the multifaceted roles of sodium palmitate in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

2. sigmaaldrich.com [sigmaaldrich.com]

3. Bradford Protein Assay [bio-protocol.org]

4. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

5. emulatebio.com [emulatebio.com]

6. Bradford protein assay – Protein concentration measurement (single 595 nm read)
[protocols.io]

7. Bradford protein assay | Abcam [abcam.com]

8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-
proteomics.com]

9. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC
[pmc.ncbi.nlm.nih.gov]

10. 2.4. Cell Culture, Palmitate Treatment, and Cell Viability [bio-protocol.org]

11. youtube.com [youtube.com]

12. 2.12. Oil Red O Staining for Intracellular Lipid Accumulation [bio-protocol.org]

13. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b148150?utm_src=pdf-body
https://www.benchchem.com/product/b148150?utm_src=pdf-body
https://www.benchchem.com/product/b148150?utm_src=pdf-custom-synthesis
https://www.creative-proteomics.com/resource/protocol-for-bradford-protein-assay.htm
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/350/775/r0278bul.pdf
https://bio-protocol.org/exchange/protocoldetail?id=45&type=1
https://cdn.serc.carleton.edu/files/curenet/collection/protocol_thin_layer_chromatography_curenet.pdf
https://emulatebio.com/wp-content/uploads/2021/06/EP149_v1.0_Live_Staining_of_Lipid_Droplets_Using_Nile_Red.pdf
https://www.protocols.io/view/bradford-protein-assay-protein-concentration-measu-14egnxd3ml5d/v1
https://www.protocols.io/view/bradford-protein-assay-protein-concentration-measu-14egnxd3ml5d/v1
https://www.abcam.com/en-us/knowledge-center/western-blot/bradford-assay
https://www.creative-proteomics.com/resource/protocol-for-bicinchoninic-acid-bca-protein-assay.htm
https://www.creative-proteomics.com/resource/protocol-for-bicinchoninic-acid-bca-protein-assay.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9980477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9980477/
https://bio-protocol.org/exchange/minidetail?id=9969540&type=30
https://www.youtube.com/watch?v=u8ifW2UHLF8
https://bio-protocol.org/exchange/minidetail?id=7256900&type=30
https://rockedu.rockefeller.edu/component/tlc-hs/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. ec.europa.eu [ec.europa.eu]

15. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]

16. wklab.org [wklab.org]

17. tandfonline.com [tandfonline.com]

18. assaygenie.com [assaygenie.com]

19. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group
[ptglab.com]

20. assaygenie.com [assaygenie.com]

21. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC
[pmc.ncbi.nlm.nih.gov]

22. lipidmaps.org [lipidmaps.org]

23. RIPA Lysis Buffer (Weak) | TargetMol [targetmol.com]

24. datasheets.scbt.com [datasheets.scbt.com]

25. cdn.gbiosciences.com [cdn.gbiosciences.com]

26. bioagilytix.com [bioagilytix.com]

27. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]

28. researchgate.net [researchgate.net]

29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

30. giffordbioscience.com [giffordbioscience.com]

31. urmc.rochester.edu [urmc.rochester.edu]

32. rndsystems.com [rndsystems.com]

33. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by
Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

34. 4.8. Lipid Extraction and Gas Chromatography Mass Spectrometry (GC-MS) Analysis
[bio-protocol.org]

35. Extraction methods of fat from food samples and preparation of fatty acid methyl esters
for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

36. creative-diagnostics.com [creative-diagnostics.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Sodium Palmitate
Cellular Uptake and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://ec.europa.eu/programmes/erasmus-plus/project-result-content/be55d72e-d256-4f2e-b76e-b85996fa163e/3-P_4_53.pdf
https://www.protocols.io/view/preparation-of-bsa-complexed-free-fatty-acids-for-261genr6og47/v1
https://www.wklab.org/wp-content/uploads/2016/02/Palmitate-BSA_Prep_SOP_v080624.pdf
https://www.tandfonline.com/doi/abs/10.1080/01483918108059601
https://www.assaygenie.com/ripa-buffer-recipe
https://www.ptglab.com/news/blog/lysate-preparation-why-is-ripa-buffer-best-for-western-blot/
https://www.ptglab.com/news/blog/lysate-preparation-why-is-ripa-buffer-best-for-western-blot/
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN01028.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4154315/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4154315/
https://www.lipidmaps.org/resources/protocols/PP0000005301.pdf
https://www.targetmol.com/reagent/ripa_lysis_buffer_weak_
https://datasheets.scbt.com/sc-202389.pdf
https://cdn.gbiosciences.com/pdfs/protocol/786-571_protocol.pdf
https://www.bioagilytix.com/blog/utilizing-bradford-assay-for-protein-concentration-calculation/
https://bio-protocol.org/exchange/minidetail?id=6595932&type=30
https://www.researchgate.net/profile/Daan-Hart/post/Does-anyone-have-experience-with-the-synthesis-of-palmitate-BSA-and-the-subsequent-uptake-by-the-HuH7-cell-line/attachment/59d625bd6cda7b8083a220d5/AS%3A461209691529216%401486972367103/download/protocol-BSA+conjuncated-palmitate.pdf
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/BVN/K580.pdf
https://www.giffordbioscience.com/wp-content/uploads/2018/12/Cellular_uptake_and_release_protocols_document.pdf
https://www.urmc.rochester.edu/MediaLibraries/URMCMedia/labs/ritchlin-lab/documents/MAN0011430_Pierce_BCA_Protein_Asy_UG.pdf
https://www.rndsystems.com/products/nile-red_7387
https://pmc.ncbi.nlm.nih.gov/articles/PMC3205314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3205314/
https://bio-protocol.org/exchange/minidetail?id=10398041&type=30
https://bio-protocol.org/exchange/minidetail?id=10398041&type=30
https://arabjchem.org/extraction-methods-of-fat-from-food-samples-and-preparation-of-fatty-acid-methyl-esters-for-gas-chromatography-a-review/
https://arabjchem.org/extraction-methods-of-fat-from-food-samples-and-preparation-of-fatty-acid-methyl-esters-for-gas-chromatography-a-review/
https://www.creative-diagnostics.com/total-protein-extraction-by-ripa.htm
https://www.benchchem.com/product/b148150#sodium-palmitate-cellular-uptake-and-metabolism
https://www.benchchem.com/product/b148150#sodium-palmitate-cellular-uptake-and-metabolism
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b148150#sodium-palmitate-cellular-uptake-and-
metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://www.benchchem.com/product/b148150#sodium-palmitate-cellular-uptake-and-metabolism
https://www.benchchem.com/product/b148150#sodium-palmitate-cellular-uptake-and-metabolism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b148150?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

